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molecular formula C8H8ClF3N2O B8356823 (5-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanamine

(5-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanamine

Cat. No. B8356823
M. Wt: 240.61 g/mol
InChI Key: SEFIOIHTNVIAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187475B2

Procedure details

Hydrazine monohydrate (0.04 mL, 0.84 mmol) is added to a solution of 2-((5-chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)isoindoline-1,3-dione (210 mg, 0.56 mmol, Step-3) in methanol (10 mL) and stirred for 20 hours at 50° C. After removal of the solvent, the residue is poured into 2 M aqueous sodium hydroxide solution (10 mL) and extracted with DCM (30 mL×3) and dried over sodium sulfate, and concentrated in vacuo to give 0.15 g (>99% yield) of the title compound as colorless oil. This material is used for the next reaction without further purification.
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
2-((5-chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)isoindoline-1,3-dione
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
O.NN.[Cl:4][C:5]1[CH:6]=[C:7]([CH2:17][N:18]2C(=O)C3C(=CC=CC=3)C2=O)[CH:8]=[N:9][C:10]=1[O:11][CH2:12][C:13]([F:16])([F:15])[F:14]>CO>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:17][NH2:18])[CH:8]=[N:9][C:10]=1[O:11][CH2:12][C:13]([F:14])([F:15])[F:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.04 mL
Type
reactant
Smiles
O.NN
Name
2-((5-chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)isoindoline-1,3-dione
Quantity
210 mg
Type
reactant
Smiles
ClC=1C=C(C=NC1OCC(F)(F)F)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
ADDITION
Type
ADDITION
Details
the residue is poured into 2 M aqueous sodium hydroxide solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OCC(F)(F)F)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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